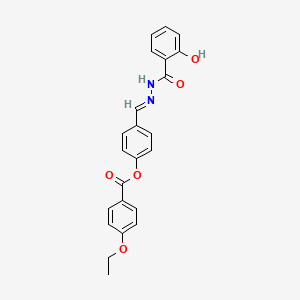![molecular formula C25H18ClN3O4S B12015652 [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 765284-45-5](/img/structure/B12015652.png)
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Diese Verbindung ist ein komplexes organisches Molekül mit einem langen Namen, aber wir wollen ihn aufschlüsseln. Die Kernstruktur besteht aus einer Phenylgruppe (einem Benzolring), die an ein 3-Chlor-1-benzothiophen-2-carboxylat-Molekül gebunden ist.
- Die Phenylgruppe enthält eine Hydrazinyliden-Funktionelle Gruppe, die Reaktivität und potentielle biologische Aktivität verleiht.
- Insgesamt kombiniert diese Verbindung aromatische und heterozyklische Merkmale, was sie für Forschung und Anwendungen interessant macht.
Vorbereitungsmethoden
- Als Nächstes reagiert das Hydrazid unter geeigneten Bedingungen mit 3-Chlor-1-benzothiophen-2-Carbonsäure, um das gewünschte Produkt zu liefern.
Synthesewege: Die Synthese dieser Verbindung umfasst mehrere Schritte. Ein möglicher Weg beginnt mit der Kondensation von 4-Methylanilin mit Acetylhydrazin, um das Hydrazid-Zwischenprodukt zu bilden.
Industrielle Produktion: Obwohl diese Verbindung nicht in großem Umfang industriell hergestellt wird, kann sie im Labormaßstab unter Verwendung standardmäßiger organisch-chemischer Verfahren synthetisiert werden.
Analyse Chemischer Reaktionen
Reaktivität: Die Verbindung unterliegt wahrscheinlich verschiedenen Reaktionen, die für aromatische und Carbonylverbindungen typisch sind.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Diese Reaktionen können zu modifizierten Derivaten der Verbindung führen, wie z. B. halogenierten oder nitrierten Formen.
Wissenschaftliche Forschungsanwendungen
Chemie: Forscher können ihre Reaktivität, Stabilität und ihr Potenzial als Baustein für andere Verbindungen untersuchen.
Biologie und Medizin: Untersuchen Sie ihre Interaktionen mit biologischen Zielstrukturen (z. B. Enzyme, Rezeptoren) oder ihr Potenzial als Medikamentenkandidat.
Industrie: Eingeschränkte industrielle Anwendungen, aber sie könnte als Vorstufe für Spezialchemikalien dienen.
Wirkmechanismus
- Der Wirkmechanismus der Verbindung hängt von ihren spezifischen Zielstrukturen ab. Sie kann Enzyme hemmen, Signalwege modulieren oder mit zellulären Komponenten interagieren.
- Weitere Forschung ist erforderlich, um ihren genauen Wirkmechanismus zu klären.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Ihre Kombination aus Phenyl-, Hydrazinyliden- und Benzothiophen-Molekülen macht sie einzigartig.
Ähnliche Verbindungen:
Eigenschaften
CAS-Nummer |
765284-45-5 |
|---|---|
Molekularformel |
C25H18ClN3O4S |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C25H18ClN3O4S/c1-15-6-10-17(11-7-15)28-23(30)24(31)29-27-14-16-8-12-18(13-9-16)33-25(32)22-21(26)19-4-2-3-5-20(19)34-22/h2-14H,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI-Schlüssel |
YZZMLCZVHRCULG-MZJWZYIUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B12015586.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)


![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)
![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)

